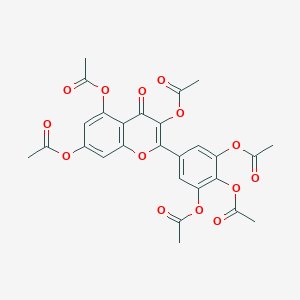

Myricetin hexaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Myricetin hexaacetate is a useful research compound. Its molecular formula is C27H22O14 and its molecular weight is 570.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies indicate that myricetin hexaacetate exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophage cells demonstrated that this compound effectively reduced pro-inflammatory cytokine production. The mechanism involves the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory markers .

Table 1: Anti-Inflammatory Effects of this compound

| Cell Type | Treatment Concentration | Cytokine Reduction (%) | Mechanism of Action |

|---|---|---|---|

| RAW264.7 Macrophages | 10-50 µM | IL-6: 40%, TNF-α: 35% | Inhibition of NF-κB pathway |

| Human Monocytes | 25 µM | IL-1β: 30% | Downregulation of inflammatory genes |

Anticancer Potential

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | AGS | 50 | Induction of apoptosis via Bcl-2/Bax ratio alteration |

| Colorectal Cancer | HCT116 | 100 | Cell cycle arrest and apoptosis |

| Liver Cancer | HepG2 | 75 | Inhibition of cell growth and induction of apoptosis |

In a study involving gastric cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups . The compound's ability to modulate the Bcl-2/Bax ratio suggests its role in promoting pro-apoptotic signals.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It mitigates oxidative stress-induced neuronal damage, which is crucial for conditions such as Alzheimer's disease.

Table 3: Neuroprotective Effects of this compound

| Model | Treatment Concentration | Outcome |

|---|---|---|

| Neuronal Cells | 20 µM | Reduced oxidative stress markers |

| Animal Model (AD) | 50 mg/kg | Improved cognitive function |

In animal models of Alzheimer's disease, this compound administration led to improved cognitive performance and reduced levels of oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synergistic Effects with Other Compounds

This compound has been investigated for its synergistic effects when combined with other anticancer agents. For instance, studies indicate that co-treatment with standard chemotherapy drugs enhances the overall efficacy against various cancer types.

Table 4: Synergistic Effects with Chemotherapy

| Drug Combination | Cancer Type | Effectiveness Increase (%) |

|---|---|---|

| Myricetin + 5-FU | Colorectal Cancer | 25 |

| Myricetin + Doxorubicin | Breast Cancer | 30 |

These findings suggest that this compound could be used to enhance the therapeutic effects of existing cancer treatments while potentially reducing their side effects .

Analyse Des Réactions Chimiques

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine, 60°C, 6 hr | 92% | |

| 2 | Acidic workup (HCl) to neutralize excess reagents | - |

Mechanism : Nucleophilic acyl substitution, where hydroxyl groups on myricetin react with acetic anhydride under basic conditions. The reaction is facilitated by pyridine, which acts as a catalyst and scavenges HCl byproducts.

Hydrolysis of Acetyl Groups

This compound undergoes hydrolysis to regenerate myricetin under acidic or alkaline conditions:

Hydrolysis Data:

| Condition | Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1M NaOH in EtOH/H₂O (1:1) | 2 hr | 80°C | 85% | |

| 10% H₂SO₄ in MeOH | 4 hr | Reflux | 78% |

Key Findings :

-

Alkaline hydrolysis (saponification) is more efficient due to the nucleophilic attack by hydroxide ions on ester carbonyls.

-

Acidic conditions require longer reaction times but avoid base-sensitive functional groups.

Demethylation and Rearrangement Reactions

This compound serves as an intermediate in the synthesis of myricetin derivatives. A patented method involves:

Demethylation Protocol:

| Step | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| 1 | BBr₃ (5 eq), CH₂Cl₂, 10–15°C, 12 hr | Selective demethylation | 60% |

Mechanism : Boron tribromide (BBr₃) cleaves methyl ethers via a Lewis acid-mediated pathway, regenerating hydroxyl groups without affecting acetyl protections.

Radical Scavenging Activity

While this compound itself is not bioactive, its deacetylated form (myricetin) exhibits antioxidant properties. Studies highlight:

Antioxidant Mechanisms:

Pro-Oxidant Effects :

-

At high concentrations (>100 µM), myricetin promotes hydroxyl radical formation in Fe³⁺-EDTA systems .

Stability and Degradation

This compound’s stability under varying conditions:

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | Rapid degradation (t₁/₂ = 30 min) | |

| pH 7.4 buffer, 37°C | Stable for 24 hr | |

| High humidity (>80% RH) | Partial hydrolysis |

Example Reactions:

Propriétés

Numéro CAS |

14813-29-7 |

|---|---|

Formule moléculaire |

C27H22O14 |

Poids moléculaire |

570.5 g/mol |

Nom IUPAC |

[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |

InChI |

InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |

Clé InChI |

QBFUXEWYAKYOPN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

14813-29-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.